"synthesis and characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"
"synthesis and characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"
An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one
Introduction
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile chemical reactivity.[1][2] These compounds are known to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[3][4] This guide focuses on a specific derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, providing a comprehensive overview of its synthesis, characterization, and potential for further chemical exploration. The precursor for this compound, 5-hydroxyanthranilic acid, is a metabolite of the essential amino acid tryptophan, which adds a layer of biological relevance to the study of its derivatives.[5] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one
The most direct and widely adopted method for the synthesis of 2-methyl substituted 4H-benzo[d]oxazin-4-ones is the cyclization of the corresponding anthranilic acid derivative using acetic anhydride.[6][7] This approach is efficient and typically proceeds with high yield. For the synthesis of the title compound, 5-hydroxyanthranilic acid serves as the logical starting material.
Reaction Mechanism
The synthesis is a two-step process occurring in a single pot. The first step involves the N-acetylation of the amino group of 5-hydroxyanthranilic acid by acetic anhydride.[1] This is a nucleophilic acyl substitution where the lone pair of the nitrogen atom attacks one of the carbonyl carbons of the acetic anhydride. The subsequent step is an intramolecular cyclization, where the carboxyl group attacks the newly formed amide's carbonyl carbon, followed by dehydration to yield the stable benzoxazinone ring. The hydroxyl group at the 5-position of the anthranilic acid is expected to remain intact during this process, although protection may be considered if side reactions are a concern.
Caption: Synthesis pathway of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.
Experimental Protocol
Materials:
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5-Hydroxyanthranilic acid
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Acetic anhydride
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Distilled water
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Ethanol (for recrystallization, optional)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 5-hydroxyanthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents).
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Heat the mixture to reflux and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully add cold distilled water to the cooled reaction mixture to hydrolyze the excess acetic anhydride. This is an exothermic reaction.
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The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
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Wash the crude product with cold distilled water to remove any remaining acetic acid.
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The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
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Dry the purified product under vacuum.
Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: General workflow for the characterization of the synthesized compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The predicted NMR chemical shifts are based on the analysis of a closely related structure, 7-Methoxy-2-methyl-4H-benzo[d][8][9]oxazin-4-one, and standard spectroscopic correlation tables.[10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group around δ 2.4 ppm, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Carbonyl carbon around δ 160-165 ppm, other sp² carbons in the aromatic region, and a methyl carbon signal around δ 20-25 ppm. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (~1750 cm⁻¹), and C=N stretching (~1620 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₇NO₃, MW: 177.16 g/mol ). |
Detailed Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[9][11] For 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with each other. The methyl group at the 2-position will appear as a sharp singlet. The phenolic hydroxyl proton will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration. In the ¹³C NMR spectrum, all nine carbon atoms should be distinguishable, including the carbonyl carbon, the carbons of the benzene ring, the sp² carbon of the oxazine ring, and the methyl carbon.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the title compound is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1750 cm⁻¹ will correspond to the C=O stretching of the cyclic ester (lactone). Another characteristic peak for the C=N bond of the oxazine ring should be observed around 1620 cm⁻¹.
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Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 177, confirming the molecular formula C₉H₇NO₃. Fragmentation patterns can provide further structural confirmation.
Chemical Reactivity and Potential Applications
The 4H-benzo[d]oxazin-4-one ring system is susceptible to nucleophilic attack.[3][6] The lactone functionality can be opened by various nucleophiles, such as amines and alcohols, leading to the formation of N-acylanthranilic acid derivatives.[12] This reactivity makes benzoxazinones valuable intermediates for the synthesis of other heterocyclic systems, most notably quinazolinones, which also possess a wide range of biological activities.[6]
The presence of a hydroxyl group on the benzene ring of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one offers a site for further functionalization. This hydroxyl group can be alkylated, acylated, or used in coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. Given the known biological activities of benzoxazinoids, this compound and its derivatives could be investigated for their potential as antimicrobial, anti-inflammatory, or anticancer agents.[4][13]
Conclusion
This technical guide has outlined a reliable and straightforward approach for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one from readily available starting materials. The detailed characterization protocol using modern spectroscopic techniques provides a framework for confirming the identity and purity of the synthesized compound. The inherent reactivity of the benzoxazinone core, coupled with the potential for derivatization at the hydroxyl group, positions this molecule as a versatile scaffold for the development of novel therapeutic agents and functional materials. The insights provided herein are intended to empower researchers in their efforts to explore the rich chemistry and biological potential of this important class of heterocyclic compounds.
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